1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Description
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative featuring a benzyl group at the N1 position, methyl groups at C3 and C5, and a protonated amine at C2. The hydrochloride salt form enhances solubility, making it suitable for biological and chemical applications.
Properties
IUPAC Name |
1-benzyl-3,5-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWOWWNONAYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The principal synthetic route involves N1-benzylation of 3,5-dimethyl-1H-pyrazol-4-amine using benzyl chloride as the benzylating agent. The reaction is typically conducted in the presence of a base to facilitate nucleophilic substitution, and in an organic solvent under reflux conditions.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3,5-dimethyl-1H-pyrazol-4-amine + benzyl chloride | Reactants |
| 2 | Base (e.g., triethylamine or sodium hydride) | Deprotonates pyrazole nitrogen to enhance nucleophilicity |
| 3 | Solvent: dichloromethane, ethanol, or dimethylformamide (DMF) | Medium for reaction |
| 4 | Reflux temperature, typically 60-120°C, reaction time varies (hours) | Reaction proceeds with nucleophilic substitution |
| 5 | Workup includes filtration, solvent removal, recrystallization | Purification to obtain hydrochloride salt |
This method yields 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine, which is then converted into the hydrochloride salt by treatment with hydrochloric acid or by crystallization from acidic media.
Detailed Reaction Conditions and Variations
-
- Triethylamine is commonly used for mild base conditions in solvents like dichloromethane or ethanol.
- Sodium hydride (NaH) is employed for stronger deprotonation in polar aprotic solvents such as DMF, which can enhance reaction rates and yields.
-
- Dichloromethane and ethanol are preferred for ease of handling and moderate polarity.
- DMF is favored for higher boiling point and better solubilization of reactants, especially for industrial scale synthesis.
-
- Reflux temperatures range from 60°C (ethanol) to 120°C (DMF).
- Reaction times typically span 4 to 24 hours depending on scale and conditions.
Industrial Scale Considerations
- Industrial synthesis optimizes reaction parameters to maximize yield and purity while minimizing impurities and by-products.
- Purification often involves chromatographic techniques or repeated recrystallizations to ensure pharmaceutical-grade purity.
- The hydrochloride salt form is preferred for stability and ease of handling.
Comparative Table of Preparation Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Base | Triethylamine, NaH | Sodium hydride or optimized bases |
| Solvent | Dichloromethane, ethanol, DMF | DMF or ethanol with solvent recycling |
| Temperature | 60-120°C reflux | Controlled reflux with temperature monitoring |
| Reaction Time | 4-24 hours | Optimized for throughput, often shorter |
| Purification | Recrystallization | Chromatography + recrystallization |
| Yield | Moderate to high | High (optimized) |
| Product Form | Free base or hydrochloride salt | Hydrochloride salt preferred |
Research Findings and Analytical Confirmation
-
- X-ray crystallography and NMR spectroscopy (¹H and ¹³C) confirm the substitution pattern and purity of the synthesized compound.
- Mass spectrometry verifies molecular weight consistency.
-
- Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity.
-
- Typical yields range from 70% to 90% depending on conditions.
- Purity after recrystallization often exceeds 98%, suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazolamines.
Scientific Research Applications
Based on the search results, here's information on the applications of "1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride":
Scientific Research Applications
- Building Block in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Autophagy Modulators: N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, synthesized using this compound, may represent a new class of autophagy modulators with anticancer activity . These compounds have shown submicromolar antiproliferative activity and good metabolic stability . They can increase basal autophagy but impair autophagic flux under starvation conditions, potentially targeting solid tumor cells under metabolic stress .
- Potential Anticancer Agent: Derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide may be a new class of anticancer agents, particularly against pancreatic ductal adenocarcinoma (PDAC) . Compound 23 and its analogs might selectively target solid tumor cells under metabolic stress and hypoxia due to poor vasculature and impeded delivery of nutrients and oxygen .
Additional Information
Mechanism of Action
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as imidazoles and triazoles. While these compounds share structural similarities, they differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents and their impact on its reactivity and biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Benzyl vs. This may alter solubility and bioavailability.
- Steric Modifications: Methyl or fluorophenoxymethyl groups (e.g., 4-chloro-3-methylphenoxymethyl in ) introduce steric hindrance, which could affect conformational flexibility and interaction with biological targets.
Biological Activity
1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the pyrazole ring and the benzyl group, contribute to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₆H₁₈ClN₃. It consists of a pyrazole core substituted with a benzyl group and methyl groups at positions 3 and 5. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
| Property | Value |
|---|---|
| Molecular Weight | 323.82 g/mol |
| Chemical Formula | C₁₆H₁₈ClN₃ |
| Solubility | Soluble in water |
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study focusing on pancreatic cancer cells (MIA PaCa-2) demonstrated that derivatives of this compound can inhibit mTORC1 activity, leading to increased autophagy levels and reduced cell proliferation under nutrient-restricted conditions .
Case Study: MIA PaCa-2 Cells
- Compound Tested : N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide
- Concentration : 10 μM
- Results :
- Reduced mTORC1 reactivation post-starvation.
- Increased accumulation of LC3-II, indicating disrupted autophagic flux.
These findings suggest that compounds based on this pyrazole scaffold may serve as novel autophagy modulators with anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, making it a candidate for further pharmacological evaluation.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation; its inhibition can lead to increased autophagy and reduced tumor growth.
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cellular signaling pathways, altering their function and contributing to its antiproliferative effects .
Structure-Activity Relationship (SAR)
Studies have explored the structure–activity relationships of this compound and its derivatives. Key findings include:
Q & A
What are the standard synthetic routes for preparing 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride?
Level: Basic
Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing precursors like 3,5-dimethyl-1H-pyrazol-4-amine with benzyl halides in absolute ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization or flash column chromatography. For example, analogous pyrazole derivatives are synthesized by reacting substituted benzaldehydes with amino-triazoles under reflux for 4–6 hours .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and proton environments. For instance, benzyl protons appear as a singlet near δ 5.2 ppm in analogous compounds .
- X-ray Crystallography: Resolves hydrogen-bonding networks and molecular packing. Crystals are grown via slow evaporation of ethanol/water mixtures, and data collection at 100–150 K ensures structural accuracy (e.g., 4-Benzyl-3,5-dimethyl-1H-pyrazole in ) .
- Mass Spectrometry (LCMS): Validates molecular weight and purity (>98%) .
How can reaction conditions be optimized to improve synthesis yield?
Level: Advanced
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but solvent polarity must balance solubility and byproduct formation .
- Catalyst Use: Acidic catalysts (e.g., glacial acetic acid) accelerate imine or amine bond formation.
- Temperature Control: Extended reflux durations (6–8 hours) ensure complete reaction, while avoiding decomposition .
- Purification: Flash chromatography with silica gel (hexane/ethyl acetate gradients) improves purity .
How should researchers address contradictory biological activity data in enzyme inhibition assays?
Level: Advanced
Methodological Answer:
- Replicate Experiments: Conduct triplicate assays under standardized conditions (pH 6.5 buffer, 37°C) to assess reproducibility .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., chloro vs. methyl groups) to identify activity trends .
- Enzyme Kinetics: Perform Michaelis-Menten analysis to differentiate competitive/non-competitive inhibition mechanisms .
What computational strategies predict the compound’s interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., pyrazole rings interacting with hydrophobic pockets) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ values) with bioactivity data .
What purification techniques ensure high-purity yields for this hydrochloride salt?
Level: Basic
Methodological Answer:
- Recrystallization: Dissolve the crude product in hot ethanol, then cool to 4°C to precipitate pure crystals .
- Ion-Exchange Chromatography: Separate hydrochloride salts using Dowex resin and elute with ammonium hydroxide .
- HPLC: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical purity checks .
How to design structure-activity relationship (SAR) studies for this compound?
Level: Advanced
Methodological Answer:
- Core Modifications: Synthesize analogs with varied benzyl substituents (e.g., electron-withdrawing groups like -Cl or -NO₂) .
- Bioisosteric Replacement: Substitute the pyrazole ring with isoxazoles or triazoles to assess scaffold flexibility .
- Dose-Response Assays: Measure IC₅₀ values across 0.1–100 µM ranges to quantify potency shifts .
How to evaluate the compound’s stability under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, then quantify degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) under nitrogen atmospheres .
- Light Sensitivity: Expose to UV-Vis light (254 nm) and monitor photodegradation by NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
